molecular formula C17H13N5O5 B2563444 (Z)-N-(2-(2-(5-nitro-2-oxoindolin-3-ylidene)hydrazinyl)-2-oxoethyl)benzamide CAS No. 304651-79-4

(Z)-N-(2-(2-(5-nitro-2-oxoindolin-3-ylidene)hydrazinyl)-2-oxoethyl)benzamide

Cat. No.: B2563444
CAS No.: 304651-79-4
M. Wt: 367.321
InChI Key: SUEKMXWAANGFCU-UHFFFAOYSA-N
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Description

(Z)-N-(2-(2-(5-nitro-2-oxoindolin-3-ylidene)hydrazinyl)-2-oxoethyl)benzamide is a synthetic organic compound that belongs to the class of indole derivatives. This compound is characterized by the presence of a nitro group, an oxoindoline moiety, and a benzamide group. It has gained attention in scientific research due to its potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N-(2-(2-(5-nitro-2-oxoindolin-3-ylidene)hydrazinyl)-2-oxoethyl)benzamide typically involves the condensation of 5-nitroisatin with hydrazine derivatives, followed by the reaction with benzoyl chloride. The reaction conditions often include the use of organic solvents such as ethanol or methanol, and the reactions are carried out under reflux conditions to ensure complete conversion of reactants to the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to achieve high yields and purity of the final product. The use of continuous flow reactors and automated synthesis platforms could also be explored to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

(Z)-N-(2-(2-(5-nitro-2-oxoindolin-3-ylidene)hydrazinyl)-2-oxoethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under suitable conditions.

    Reduction: The oxoindoline moiety can be reduced to the corresponding indoline derivative.

    Substitution: The benzamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of amino derivatives.

    Reduction: Formation of indoline derivatives.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

Mechanism of Action

The mechanism of action of (Z)-N-(2-(2-(5-nitro-2-oxoindolin-3-ylidene)hydrazinyl)-2-oxoethyl)benzamide involves its interaction with specific molecular targets. For instance, as an α-glucosidase inhibitor, it binds to the enzyme’s active site, preventing the breakdown of oligosaccharides and disaccharides into glucose . This inhibition helps in regulating blood glucose levels, making it a potential therapeutic agent for diabetes management.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(Z)-N-(2-(2-(5-nitro-2-oxoindolin-3-ylidene)hydrazinyl)-2-oxoethyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to inhibit α-glucosidase and its antimicrobial properties make it a valuable compound for further research and development.

Properties

IUPAC Name

N-[2-[(2-hydroxy-5-nitro-1H-indol-3-yl)diazenyl]-2-oxoethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N5O5/c23-14(9-18-16(24)10-4-2-1-3-5-10)20-21-15-12-8-11(22(26)27)6-7-13(12)19-17(15)25/h1-8,19,25H,9H2,(H,18,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIPREGNAKMNNFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NCC(=O)N=NC2=C(NC3=C2C=C(C=C3)[N+](=O)[O-])O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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